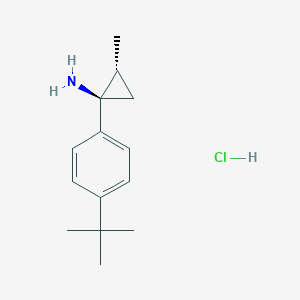

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride

Description

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS: 1909294-65-0) is a cyclopropane-based amine derivative with a tert-butylphenyl substituent and a methyl group on the cyclopropane ring. This compound is primarily utilized in scientific research and pharmaceutical synthesis as a high-purity intermediate (≥95%) .

Properties

IUPAC Name |

(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-10-9-14(10,15)12-7-5-11(6-8-12)13(2,3)4;/h5-8,10H,9,15H2,1-4H3;1H/t10-,14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWQVQAURLEQKE-BWTUWSSMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C2=CC=C(C=C2)C(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]1(C2=CC=C(C=C2)C(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile.

Amination: The amine group can be introduced through a reductive amination reaction, where a ketone or aldehyde intermediate reacts with an amine in the presence of a reducing agent.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the cyclopropanation and subsequent reactions in a controlled manner, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

- Storage : Short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) .

- Safety : Classified under hazard statements H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled) .

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous cyclopropane/cyclobutane amines, emphasizing substituent effects, applications, and physicochemical properties.

Structural and Functional Analysis:

Substituent Effects: Lipophilicity: The tert-butyl group in the target compound enhances membrane permeability compared to smaller substituents like methoxymethyl or polar groups like sulfanyl . Steric Effects: The methyl group on the cyclopropane ring in the target compound may restrict rotational freedom, favoring interactions with stereospecific biological targets.

Applications :

- The target compound and its methylsulfanyl analog are explicitly linked to pharmaceutical development, while fluorinated derivatives are primarily research chemicals with undisclosed therapeutic targets.

- Cyclohexane-based analogs (e.g., 1909286-99-2 ) may exhibit different conformational dynamics compared to cyclopropane derivatives, influencing their utility in specific synthesis pathways.

Hazard profiles vary; for example, the methylsulfanyl analog lacks explicit safety data, whereas fluorinated compounds may pose additional risks due to fluorine’s reactivity.

Research Findings and Implications

- Target Compound : Its high purity and structural features make it a versatile intermediate for exploring central nervous system (CNS) drugs, leveraging the tert-butyl group’s ability to enhance blood-brain barrier penetration .

- Fluorinated Analogs : Compounds like 1820575-84-5 are likely investigated for antiviral or anticancer applications, given the prevalence of trifluoromethyl groups in such therapies.

- Synthetic Utility : The methoxymethyl derivative (2088415-17-0 ) exemplifies the role of cyclopropane amines in synthesizing constrained peptide mimetics or enzyme inhibitors.

Biological Activity

Rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H18ClN

- Molecular Weight : 227.74 g/mol

- CAS Number : 1909294-65-0

The primary biological activity of this compound is attributed to its role as a monoamine oxidase (MAO) inhibitor. This compound irreversibly binds to MAO enzymes, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is crucial for its potential antidepressant effects.

1. Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like activity in animal models. The increase in monoamines is associated with improved mood and cognitive function.

2. Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties, potentially mitigating neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter levels.

Case Study 1: Animal Model of Depression

In a controlled study using rodents, administration of this compound resulted in:

- Behavioral Improvements : Significant reductions in depressive-like behaviors were observed.

- Neurotransmitter Analysis : Post-treatment analysis revealed elevated serotonin and norepinephrine levels compared to control groups.

Case Study 2: Neuroprotection in Neurodegenerative Models

In models simulating neurodegenerative diseases:

- Cognitive Assessment : Subjects treated with the compound showed enhanced memory retention and learning capabilities.

- Biochemical Markers : Reduced markers of oxidative stress were noted, indicating potential neuroprotective effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with other known MAO inhibitors:

Toxicological Profile

Toxicological studies indicate that while this compound shows promise for therapeutic applications, it also presents risks:

- Skin Irritation : Potential for dermal reactions upon exposure.

- Ingestion Risks : Harmful if ingested; requires careful handling in laboratory settings.

Q & A

Q. Basic

- NMR : Assign stereochemistry via H-H COSY and NOESY (e.g., cyclopropane protons at δ 1.2–2.5 ppm).

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error.

- Chiral HPLC : Verify enantiopurity (>99% ee) .

How can computational modeling predict this compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., monoamine oxidases).

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger .

What stability considerations are critical for storing and handling this compound?

Q. Basic

- Storage : −20°C under argon; desiccate to prevent amine oxidation.

- Light sensitivity : Use amber vials to avoid photodegradation.

- Solution stability : Prepare fresh in degassed solvents (e.g., DMSO) for biological assays .

How do structural modifications (e.g., tert-butyl vs. trifluoromethyl substituents) impact bioactivity?

Q. Advanced

- Steric effects : Bulkier tert-butyl groups may hinder receptor binding (e.g., reduced IC vs. CF analogs).

- Electron-withdrawing groups : Enhance metabolic stability but reduce solubility.

- SAR studies : Compare logP (tert-butyl: ~4.5) and pKa (amine: ~9.2) to optimize pharmacokinetics .

What advanced techniques detect stereochemical integrity during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.